2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-
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Overview
Description
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is a compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and photovoltaic devices . It is a building block or monomer for organic semiconductors, making it a crucial component in the development of advanced electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is the bromination of 2,1,3-benzothiadiazole with bromine in the presence of iron . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction mixture is typically quenched with water or an aqueous solution to precipitate the product, which is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate.
Major Products
Scientific Research Applications
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of light-emitting diodes (LEDs) and photovoltaic devices.
Conducting Polymers: The compound is a monomer for the synthesis of conducting polymers used in organic electronics.
Biological Research: It can be used as a biochemical reagent in life science research.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- involves its incorporation into polymeric structures, where it acts as an electron-withdrawing unit. This enhances the electron affinity and lowers the band gap of the resulting semiconducting materials . The compound’s structural features allow it to stabilize the polymer network, which is crucial for maintaining the desired electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: A simpler derivative used in similar applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms, making it more electron-withdrawing.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with different substitution patterns, used in electronic applications.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of bulky butyloctyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its simpler counterparts .
Properties
Molecular Formula |
C30H50Br2N2O2S |
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Molecular Weight |
662.6 g/mol |
IUPAC Name |
4,7-dibromo-5,6-bis(2-butyloctoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H50Br2N2O2S/c1-5-9-13-15-19-23(17-11-7-3)21-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
XBZKRKJOJGDRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCC)CCCCCC)Br)Br |
Origin of Product |
United States |
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